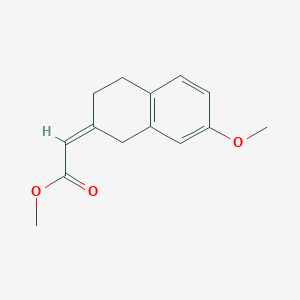

methyl (2Z)-2-(7-methoxy-3,4-dihydro-1H-naphthalen-2-ylidene)acetate

Description

Methyl (2Z)-2-(7-methoxy-3,4-dihydro-1H-naphthalen-2-ylidene)acetate is a naphthalene-derived compound featuring a conjugated enone system with a methoxy substituent at the 7-position and a methyl ester group. Its Z-configuration is critical to its stereoelectronic properties, influencing reactivity and intermolecular interactions. Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP for visualization of anisotropic displacement parameters .

Properties

Molecular Formula |

C14H16O3 |

|---|---|

Molecular Weight |

232.27 g/mol |

IUPAC Name |

methyl (2Z)-2-(7-methoxy-3,4-dihydro-1H-naphthalen-2-ylidene)acetate |

InChI |

InChI=1S/C14H16O3/c1-16-13-6-5-11-4-3-10(7-12(11)9-13)8-14(15)17-2/h5-6,8-9H,3-4,7H2,1-2H3/b10-8- |

InChI Key |

CTPMBNLKYAYWHZ-NTMALXAHSA-N |

Isomeric SMILES |

COC1=CC2=C(CC/C(=C/C(=O)OC)/C2)C=C1 |

Canonical SMILES |

COC1=CC2=C(CCC(=CC(=O)OC)C2)C=C1 |

Origin of Product |

United States |

Biological Activity

Methyl (2Z)-2-(7-methoxy-3,4-dihydro-1H-naphthalen-2-ylidene)acetate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial properties, DNA interaction, and neuroprotective effects. This article aims to provide an in-depth analysis of these activities based on diverse research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C19H24O2

- Molecular Weight : 284.4 g/mol

- InChIKey : REEJHYZUSGNZDV-GXDHUFHOSA-N

The compound features a methoxy group and a naphthalene ring structure, which are significant for its biological activity.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study conducted on similar compounds demonstrated their effectiveness against various bacterial strains and yeast cultures. The minimum inhibitory concentrations (MIC) were determined, showcasing the compound's potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be explored further for therapeutic applications in treating infections caused by resistant strains.

2. DNA Binding and Cleavage

The interaction of the compound with DNA has been investigated through molecular docking studies. The compound binds to calf thymus DNA (CT-DNA) through electrostatic interactions, which is crucial for its biological activity. Notably, it has been shown to cleave DNA without requiring external agents, indicating potential applications in gene therapy or as an anticancer agent.

3. Neuroprotective Effects

This compound has been studied for its neuroprotective properties. Compounds structurally related to it have been reported to exhibit protective effects against neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis. For instance, studies suggest that these compounds can inhibit neuronal cell death induced by oxidative stress.

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar naphthalene derivatives:

- Antimicrobial Studies : Research published in European Journal of Medicinal Chemistry focused on derivatives of naphthalene compounds and their potential as antimicrobial agents.

- DNA Interaction Studies : A study demonstrated that related compounds could effectively bind to DNA and induce cleavage, suggesting mechanisms for anticancer activity.

- Neuroprotection : Investigations into the neuroprotective properties of naphthalene derivatives reveal their potential to mitigate damage from oxidative stress, which is pivotal in neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The compound’s core structure shares similarities with polycyclic aromatic hydrocarbons (PAHs) and conjugated enones. Key distinctions arise from its substitution pattern and stereochemistry:

- Substituent Effects: The 7-methoxy group enhances electron density in the naphthalene ring, contrasting with halogenated analogs (e.g., 6-chloro-7-cyano derivatives ), which exhibit electron-withdrawing effects.

- Stereochemistry : The Z-configuration of the exocyclic double bond introduces steric hindrance between the naphthalene ring and the ester group, unlike E-isomers, which adopt extended conformations.

Crystallographic Analysis

Crystallographic comparisons rely on software suites like SHELX and ORTEP:

- SHELX : Widely used for refining small-molecule structures, SHELXL provides high-precision bond-length and angle data . For example, the C=O bond in the ester group is expected to refine to ~1.21 Å, consistent with conjugated esters.

- ORTEP : Visualizes anisotropic displacement ellipsoids, critical for confirming the Z-configuration and assessing torsional strain .

Data Table: Hypothetical Comparison of Structural Parameters

Research Findings and Implications

- Electronic Properties: The methoxy group’s electron-donating nature red-shifts UV-Vis absorption compared to cyano or chloro derivatives .

- Crystallographic Robustness : SHELX’s robustness in handling high-resolution data ensures accurate refinement of sterically crowded regions (e.g., the Z-configuration’s steric clash).

- Synthetic Flexibility : Modular synthesis (as in ) allows for tuning substituents to modulate solubility or optoelectronic behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.